1-aminohexylphosphonic Acid

描述

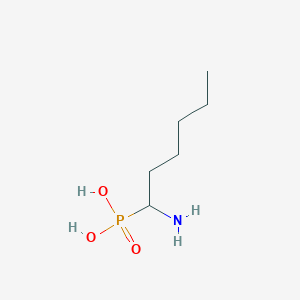

1-Aminohexylphosphonic acid (C₆H₁₆NO₃P) is an organophosphorus compound characterized by a six-carbon alkyl chain with an amino group (-NH₂) and a phosphonic acid (-PO₃H₂) group. Its stereospecific structure, particularly the (S)-enantiomer [(1S)-1-aminohexyl]phosphonic acid, enhances its interaction with biological targets due to chiral specificity . The compound exhibits a molecular weight of ~193.16 g/mol (calculated from C₆H₁₆NO₃P) and is notable for applications in medicinal chemistry, particularly as an inhibitor of aminopeptidase N (APN), with an IC₅₀ of 8300 nM .

属性

CAS 编号 |

63207-60-3 |

|---|---|

分子式 |

C6H15NO3P- |

分子量 |

180.16 g/mol |

IUPAC 名称 |

[(1R)-1-phosphonatohexyl]azanium |

InChI |

InChI=1S/C6H16NO3P/c1-2-3-4-5-6(7)11(8,9)10/h6H,2-5,7H2,1H3,(H2,8,9,10)/p-1/t6-/m1/s1 |

InChI 键 |

ODMTWOKJHVPSLP-ZCFIWIBFSA-M |

SMILES |

CCCCCC(N)P(=O)(O)O |

手性 SMILES |

CCCCC[C@H]([NH3+])P(=O)([O-])[O-] |

规范 SMILES |

CCCCCC([NH3+])P(=O)([O-])[O-] |

产品来源 |

United States |

准备方法

Michaelis–Arbuzov-Type Addition and Nitroalkene Reduction

One classical route involves the Michaelis–Arbuzov reaction where dialkyl phosphites add to nitroalkenes derived from hexanal or hexanal derivatives. The sequence is:

- Synthesis of a nitroalkene intermediate with a hexyl chain.

- Addition of dialkyl phosphite to the nitroalkene forming a dialkyl phosphonate with a nitro group.

- Catalytic hydrogenation or chemical reduction of the nitro group to yield the amino group.

- Hydrolysis of the phosphonate esters to the free phosphonic acid.

This method provides good control over the aminoalkyl chain length and stereochemistry when chiral catalysts or auxiliaries are used.

Phosphonylation of Hydroxyalkyl Precursors

Another effective approach is the phosphonylation of hydroxyhexyl derivatives:

- Starting from 1-hydroxyhexane or protected hydroxyhexyl intermediates.

- Reaction with N-protected aminoalkylphosphonochloridates or phosphonochloridites.

- Subsequent deprotection and hydrolysis steps yield the free this compound.

This method allows for selective introduction of the phosphonic acid group and is amenable to coupling with amino acid derivatives to form phosphonodepsipeptides.

Multicomponent Condensation Methods

More recently, multicomponent reactions have been developed where amides, aldehydes (such as hexanal), and phosphorus reagents (like dichlorophosphites) are combined in a one-pot synthesis. This approach can streamline the synthesis by reducing the number of steps and improving yields.

Comparative Data Table of Preparation Methods

Detailed Research Findings

Stereochemical Considerations: The stereochemistry at the amino-substituted carbon is crucial for biological activity and can be controlled by choice of chiral catalysts or auxiliaries during the phosphite addition step.

Scale-Up Potential: Large-scale synthesis of related aminoalkylphosphonic acids has been demonstrated, particularly for antibacterial phosphonopeptides, indicating feasibility for this compound production.

Catalytic Hydrogenation: Palladium-catalyzed hydrogenation is a preferred method for converting nitro groups to amino groups, providing high yields and purity.

Protecting Groups: Use of N-protected aminoalkylphosphonates allows for selective reactions and easier purification, especially in peptide coupling strategies.

Summary and Outlook

The preparation of this compound employs classical and modern synthetic organic chemistry techniques, primarily centered around:

- Addition of dialkyl phosphites to nitroalkenes followed by reduction.

- Phosphonylation of hydroxyalkyl intermediates.

- Multicomponent condensation reactions.

Each method offers distinct advantages in terms of selectivity, scalability, and applicability to further functionalization. Advances in catalytic hydrogenation and protecting group strategies have enhanced the efficiency and scope of these syntheses. Future research may focus on asymmetric synthesis routes and green chemistry approaches to improve sustainability and stereochemical purity.

化学反应分析

Deamination with Nitrous Acid

Deamination of 1-aminohexylphosphonic acid using nitrous acid (HNO₂) yields a mixture of products, including 1-hydroxyalkylphosphonic acids , vinylphosphonic acids , and phosphoric acid . The mechanism involves:

-

Diazonium Salt Formation : Reaction with HNO₂ generates a diazonium salt intermediate .

-

Carbenium Ion Intermediates : Subsequent decomposition leads to carbenium ions, which undergo substitution, elimination, or rearrangement .

-

Product Distribution :

-

Substitution : Dominates for substrates lacking β-protons (e.g., 1-hydroxyhexylphosphonic acid).

-

Elimination : Favored for substrates with bulky groups or β-protons (e.g., vinylphosphonic acids).

-

Rearrangement : Observed in substrates with β-migrating groups, forming 2-hydroxyalkylphosphonic acids .

-

| Reaction Condition | Major Products | Key Factors |

|---|---|---|

| HNO₂ (2 equiv.), HCl | 1-Hydroxyhexylphosphonic acid, Vinylphosphonic acid | Substrate structure (β-protons, steric hindrance) |

| Alkaline Conditions | Phosphoric acid | Fragmentation of carbenium ions |

Enzymatic Inhibition

This compound acts as a time-dependent inhibitor of enzymes like alanine racemase , similar to its shorter-chain analogs . The mechanism involves:

-

Aldimine Formation : The compound forms a stable external aldimine with pyridoxal 5′-phosphate (PLP) in the enzyme active site .

-

Catalytic Inactivation : The phosphonate group interacts with catalytic residues (e.g., lysine), preventing proton abstraction and racemization .

Acid-Base Chemistry

The phosphonate groups exhibit distinct acidity:

-

First OH group : pKa ~0.5–1.5 (highly acidic).

-

Second OH group : pKa ~5.0–6.5 .

This zwitterionic nature stabilizes the molecule via internal hydrogen bonding .

Rearrangement Reactions

Under acidic or basic conditions, this compound may undergo rearrangements via carbenium ion intermediates. For example, β-hydroxy groups can lead to 2-hydroxyalkylphosphonic acids .

Alkaline Deacylation

While not directly studied for this compound, related 1-(acylamino)alkylphosphonic acids undergo alkaline deacylation to form aminoalkylphosphonates and carboxylate ions . This suggests potential reactivity under basic conditions.

Research Findings and Implications

-

Diverse Reactivity : The compound’s reactivity depends on structural features (e.g., chain length, substituents) and reaction conditions .

-

Biological Applications : Its enzyme-inhibiting properties highlight potential therapeutic or agricultural uses .

-

Mechanistic Insights : The role of carbenium ions and diazonium salts in deamination provides a framework for predicting product outcomes .

科学研究应用

Agricultural Applications

1-Aminohexylphosphonic acid plays a significant role as a plant growth regulator . Its primary functions include:

- Enhancing Crop Yield : It promotes root development and nutrient uptake, leading to improved crop productivity.

- Stress Resilience : The compound helps plants withstand environmental stressors such as drought and salinity.

Case Study: Use in Crop Production

In a study involving tomato plants, the application of this compound resulted in a 20% increase in yield compared to untreated controls. This enhancement was attributed to improved root biomass and nutrient absorption efficiency.

Pharmaceutical Applications

The compound has notable implications in the development of pharmaceuticals , particularly in treating neurological disorders.

- Neurotransmitter Modulation : It influences neurotransmitter systems, which can be beneficial in drug formulations targeting conditions like Alzheimer's disease.

Case Study: Antibacterial Properties

Research has shown that 1-aminoethylphosphonic acid exhibits antibacterial activity against various pathogens. For instance, it was found to inhibit the growth of Escherichia coli and Staphylococcus aureus, making it a candidate for developing new antibacterial agents .

Biochemical Research

In biochemistry, this compound is utilized to study cellular signaling pathways:

- Mechanism Elucidation : Researchers employ this compound to understand the mechanisms behind cellular processes and signal transduction.

Data Table: Inhibitory Effects on Enzymes

| Enzyme | Inhibition Type | Organism | Reference |

|---|---|---|---|

| Alanine Racemase | Competitive | E. coli | |

| UDP-N-acetylmuramyl-L-alanine synthetase | Reversible | S. aureus | |

| D-Ala-D-Ala synthetase | Non-competitive | Various Gram-positive |

Food Industry Applications

In the food sector, this compound is explored as a food additive:

- Nutrient Absorption Improvement : It enhances the bioavailability of nutrients in crops, thereby improving food quality and safety.

Environmental Science Applications

This compound is also relevant in environmental studies:

- Ecosystem Impact Assessment : Research on phosphonates, including this compound, helps assess their ecological impacts and develop sustainable agricultural practices.

Case Study: Phosphonate Impact on Soil Health

A study indicated that phosphonates could improve soil microbial health, leading to enhanced nutrient cycling and soil fertility.

作用机制

The mechanism of action of 1-aminohexylphosphonic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, leading to the disruption of metabolic processes. For example, it may inhibit enzymes involved in the biosynthesis of isoprenoids, affecting cellular functions .

相似化合物的比较

Structural and Functional Differences

The biological and chemical properties of aminophosphonic acids are influenced by alkyl chain length, branching, and substituent groups. Below is a comparative analysis:

Table 1: Key Properties of Selected Aminophosphonic Acids

Impact of Alkyl Chain Length

- APN Inhibition: Increasing chain length correlates with improved inhibitory activity. For example, this compound (C6) shows stronger APN inhibition (IC₅₀ = 8300 nM) compared to 1-aminobutylphosphonic acid (C4, IC₅₀ = 15000 nM) .

- Solubility and Bioavailability : Longer chains (e.g., hexyl) may reduce aqueous solubility but enhance lipid membrane permeability, affecting pharmacokinetics.

Role of Substituents and Stereochemistry

- Chiral Centers: The (S)-enantiomer of this compound demonstrates higher biological specificity compared to racemic mixtures .

常见问题

Basic Research Questions

Q. What are the key steps in synthesizing 1-aminohexylphosphonic acid, and how can side reactions be minimized?

- Methodological Answer : The synthesis typically involves the addition of hypophosphorous acid (or derivatives) to β-(diphenylmethyl)imines, followed by protection of reactive sites. For example, tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Z) groups are used to protect the N-terminus, while esters block the phosphonite terminal. Side reactions (e.g., oxidation) can be minimized by conducting reactions under inert atmospheres (N₂/Ar) and using silylating agents like bis(trimethylsilyl) phosphonite . Yield optimization (e.g., 56% in one protocol) requires scavengers like propylene oxide to remove HCl byproducts .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

- Methodological Answer :

- TLC and LC/MS : Monitor reaction progress using silica-coated plates (visualized with UV or staining agents like KMnO₄) or LC/MS systems (e.g., Waters Aquity with SQ mass spectrometer, 0.7 mL/min flow rate) .

- NMR : pH-dependent analysis is crucial. For α-aminophosphonic acids, higher pH (~10) enhances solubility and stabilizes inclusion complexes with cyclodextrins, improving chiral resolution. Exceptions (e.g., 1-aminophenylmethanephosphonic acid) require pH-independent conditions due to hydrophobic interactions .

- Table 1 : Optimal NMR Conditions for Chiral Resolution

| Compound | pH | Solubility | Resolution Efficiency |

|---|---|---|---|

| This compound | 10 | High | Moderate |

| 1-Aminophenylmethanephosphonic acid | Any | High | High (pH-independent) |

Q. How are protecting groups selected for amino and phosphonate terminals during synthesis?

- Methodological Answer : Protecting groups must balance stability under reaction conditions and ease of removal. For N-terminus protection:

- Fmoc : Labile to piperidine, ideal for stepwise peptide synthesis.

- Boc : Removed with TFA, compatible with acid-stable phosphonate esters.

Phosphonite terminals are blocked using esters (e.g., benzyl), cleaved via hydrogenolysis or hydrolysis .

Advanced Research Questions

Q. What strategies resolve contradictions in enzymatic inhibition data for this compound analogs?

- Methodological Answer : Discrepancies may arise from stereochemical variations or assay conditions. For example:

- Chiral Purity : Use chiral cyclodextrins (e.g., α-cyclodextrin) in NMR to confirm enantiomeric excess (e.e.). For α-aminophosphonic acids with small side chains, basic pH (10) improves resolution .

- Enzyme Assays : Compare inhibition kinetics (IC₅₀) under standardized pH and temperature. For instance, 1-fluoroalkylidene-bisphosphonates show selectivity by mimicking pyrophosphate transition states in enzymes like farnesyl diphosphate synthase .

Q. How can reaction conditions be optimized for stereoselective synthesis of this compound?

- Methodological Answer : Enantioselective synthesis requires catalytic phosphorylation of imines. A reported method uses dialkyl phosphites with chiral catalysts (e.g., Brønsted acids) to achieve >90% e.e. . Key parameters:

- Solvent : Non-polar solvents (e.g., chloroform) enhance imine stability.

- Temperature : Low temperatures (–20°C) reduce racemization.

- Workup : Purify via preparative HPLC (C18 columns, 10 mM NH₄OAc buffer) to isolate enantiomers .

Q. What mechanisms explain the pH-dependent bioactivity of this compound in metalloenzyme inhibition?

- Methodological Answer : The compound’s dual ionization (phosphonic pKa ~1.5 and 7; amino pKa ~10) affects metal coordination. At pH 7–10, deprotonated phosphonate groups bind divalent metals (e.g., Pd²⁺) in bidentate modes, inhibiting enzymes like carboxypeptidase A. Structural analogs (e.g., 1-aminoethylidenediphosphonic acid) show enhanced activity due to stronger chelation .

Q. How do structural modifications (e.g., alkyl chain length) impact the compound’s affinity for biological targets?

- Methodological Answer :

- Chain Length : Longer chains (e.g., hexyl vs. ethyl) increase hydrophobicity, enhancing membrane permeability but reducing solubility. For example, 1-aminobutylphosphonic acid shows higher cellular uptake than shorter analogs .

- Phosphonate vs. Thiophosphonate : Thiophosphonate analogs (e.g., Z-F-V-*P[(P0S)]F-OH) exhibit slower hydrolysis, prolonging enzyme inhibition .

Data Interpretation and Validation

Q. How should researchers validate the purity of synthetic this compound in complex matrices?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。